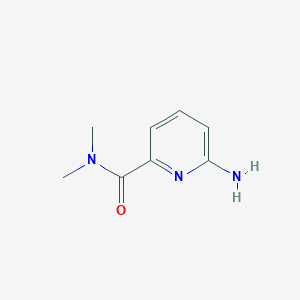

6-amino-N,N-dimethylpyridine-2-carboxamide

説明

特性

IUPAC Name |

6-amino-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTMYJXKQAVIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712414 | |

| Record name | 6-Amino-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827589-21-9 | |

| Record name | 6-Amino-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Amination Methods

One patent (CN111303047A) describes the synthesis of 2-amino-4,6-dimethylpyridine, which is structurally related to the target compound, by direct substitution using ammonia under high pressure. However, this method suffers from multiple side reactions, low specificity, and poor yield, limiting its industrial applicability. The process involves:

- Reaction of dehydroacetic acid with ammonia water under high pressure to form 2,6-dimethyl-4-hydroxypyridine.

- Subsequent amination to yield 2,6-dimethyl-4-aminopyridine.

The drawbacks include harsh conditions, poor product control, and low conversion rates.

Intermediate Formation via Nitriles

A more controlled approach involves synthesizing intermediates such as 6-amino-2,4-dimethyl-3-pyridine nitrile. This intermediate can be isolated with high yield (~90%) by adjusting reaction pH and performing filtration and drying steps. The nitrile intermediate is a versatile precursor for further functional group transformations.

Preparation of the N,N-Dimethyl Carboxamide Group

The conversion of a carboxylic acid or its derivatives on the pyridine ring to the N,N-dimethyl carboxamide typically involves:

- Activation of the carboxylic acid (e.g., via acid chlorides or anhydrides).

- Reaction with dimethylamine or its salts under controlled conditions.

Although specific protocols for 6-amino-N,N-dimethylpyridine-2-carboxamide are scarce, analogous amide formation methods from related pyridine carboxylic acids are well documented in literature.

Detailed Research Findings and Methodologies

While direct literature on this compound is limited, insights can be drawn from related compounds and synthetic analogs:

Alternative Synthesis Routes from Related Compounds

A study on 6-amino-2-cyanobenzothiazole synthesis provides a multi-step approach involving nitration, cyanidation, and reduction steps. Though structurally different, the methodology illustrates key principles applicable to pyridine derivatives:

- Nitration of chlorobenzothiazole to introduce nitro group.

- Reduction of nitro to amino group using iron powder in aqueous medium.

- Subsequent functionalization steps to install desired substituents.

This approach emphasizes careful control of reaction conditions, choice of solvents, and purification techniques to maximize yield and purity.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: 6-Amino-N,N-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of this compound nitro derivative.

Reduction: Formation of this compound amine derivative.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that 6-amino-N,N-dimethylpyridine-2-carboxamide exhibits significant anticancer activity. Studies have shown that it can inhibit cancer cell proliferation through mechanisms that modulate signaling pathways associated with cell growth and apoptosis. For instance, derivatives of this compound have demonstrated enhanced activity against various cancer cell lines, suggesting that structural modifications can lead to more potent analogs .

Anti-inflammatory Effects

The compound has been observed to possess anti-inflammatory properties by inhibiting enzymes such as plasma kallikrein, which plays a role in inflammatory processes. This inhibition can reduce inflammation markers, making it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Study on Anticancer Activity : A study indicated that derivatives of this compound showed enhanced anticancer properties when tested against various cancer cell lines, suggesting structural modifications could lead to more potent analogs .

- Inflammatory Response Modulation : Another research highlighted its role in modulating inflammatory responses in animal models, demonstrating significant reductions in markers of inflammation.

作用機序

The mechanism by which 6-amino-N,N-dimethylpyridine-2-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

類似化合物との比較

Positional Isomers: 4-Amino-N,N-Dimethylpyridine-2-Carboxamide

A positional isomer, 4-amino-N,N-dimethylpyridine-2-carboxamide (CAS 1155076-26-8), shifts the amino group to position 3. The amino group at position 4 may enhance π-π stacking in aromatic systems compared to position 6, impacting ligand-receptor interactions.

Chloro-Substituted Analogs

- This analog is actively marketed as a pharmaceutical intermediate .

- 4-Chloro-N,N-Dimethylpyridine-2-Carboxamide Hydrochloride (CAS 1909316-38-6): Chlorine at position 4 and a hydrochloride salt form enhance solubility. With a purity ≥97%, this compound is critical in API synthesis, underscoring the utility of halogenated pyridines in drug development .

Hydroxy and Sulfonamide Derivatives

- 3-Hydroxy-N,N-Dimethylpyridine-2-Carboxamide (CAS 1076-23-9): The hydroxyl group at position 3 introduces hydrogen-bonding capacity, which may improve aqueous solubility. Its logP value of 0.217 suggests moderate hydrophilicity, making it suitable for reverse-phase HPLC analysis .

- This compound is used in ligand design for metal coordination studies .

Complex Heterocyclic Derivatives

- PF-01247324 (6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide): The trichlorophenyl group at position 5 introduces steric bulk and electron-withdrawing effects, likely enhancing target selectivity in kinase inhibition.

- 6-Amino-3-Chloro-N,N-Dimethylpyridine-2-Carboxamide: Combining amino and chloro groups at positions 6 and 3, respectively, this hybrid structure may balance reactivity and stability, though its specific applications remain undocumented .

Structural and Functional Comparison Table

生物活性

6-Amino-N,N-dimethylpyridine-2-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in cancer research and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₁N₃O, with a molecular weight of 165.19 g/mol. The compound features an amino group, two methyl groups attached to the nitrogen atom, and a carboxamide functional group, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anticancer and anti-inflammatory applications. The compound has been studied for its ability to inhibit cancer cell proliferation and modulate inflammatory pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Interaction studies suggest that the compound may inhibit enzymes involved in tumor progression and inflammatory responses.

- Cell Signaling Modulation : It may modulate signaling pathways critical for cell growth and inflammation.

- Cytotoxicity : Certain derivatives have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells.

Anticancer Activity

- Cell Line Studies : Various studies have reported that this compound derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives have shown effectiveness against glioblastoma cells, with some compounds inducing enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways.

- Case Studies : In one notable study, a derivative of this compound demonstrated potent anti-cancer properties against liver, breast, and lung cancers as well as primary patient-derived glioblastoma cell lines. This highlights the compound's potential as a lead for developing novel therapeutic agents .

Anti-inflammatory Properties

Research has also pointed towards the anti-inflammatory potential of this compound. The compound's ability to interact with various biological targets suggests it could play a role in modulating inflammatory responses, although specific mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound in comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₁N₃O | Exhibits significant anticancer properties |

| 4-Dimethylaminopyridine | C₈H₁₁N | Strong nucleophilic catalyst |

| 6-Amino-N,N-dimethylpyridine-3-carboxamide | C₈H₁₁N₃O | Studied for distinct biological activities |

Q & A

Basic: What are the standard synthetic protocols for 6-amino-N,N-dimethylpyridine-2-carboxamide?

Methodological Answer:

The synthesis typically involves condensation reactions between pyridinecarboxylic acid derivatives and dimethylamine. Key steps include:

- Reagents : Use of 2-pyridinecarboxylic acid (or its activated ester/chloride) with dimethylamine under reflux conditions in acetonitrile or dimethylformamide (DMF). Triethylamine is often added as a base to neutralize HCl byproducts .

- Activation : Carboxylic acid activation via thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form reactive intermediates like acyl chlorides or imidazolides .

- Workup : Purification via silica gel chromatography using chloroform or acetone as eluents, yielding >90% purity in optimized conditions .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify proton environments (e.g., dimethylamide protons at δ 2.8–3.2 ppm, pyridine ring protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 180.1024 for C₈H₁₃N₃O) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at ~1.22 Å, pyridine ring planarity) .

Advanced: How can reaction yields be optimized for N,N-dimethylation of pyridinecarboxamides?

Methodological Answer:

Yield optimization requires addressing steric and electronic factors:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity in biphasic systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve dimethylamine solubility, while elevated temperatures (70–90°C) accelerate kinetics .

- Contradictions : Lower yields in aqueous media (e.g., ~40%) vs. anhydrous conditions (>80%) highlight sensitivity to hydrolysis; FT-IR monitoring of intermediate imine formation can preempt side reactions .

Advanced: What computational methods elucidate the electronic properties of this compound?

Methodological Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:

- Electrophilic Sites : Pyridine N-atom (Mulliken charge: −0.45) and carbonyl oxygen (charge: −0.32) as nucleophilic attack sites .

- HOMO-LUMO Gaps : A gap of ~4.2 eV suggests moderate reactivity, aligning with experimental nitration and acylation outcomes .

- Molecular Docking : Pyridine-carboxamide scaffolds show affinity for kinase ATP-binding pockets (e.g., ΔG = −8.2 kcal/mol in EGFR simulations) .

Advanced: How do substituent variations impact bioactivity in related pyridinecarboxamides?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Amide Substitution : N,N-Dimethyl groups enhance metabolic stability compared to N-H analogs (e.g., t₁/₂: 6.2 vs. 1.8 hrs in microsomal assays) .

- Amino Position : 6-Amino substitution increases solubility (logP: 1.2 vs. 2.5 for 5-amino analogs) and binding to adenosine receptors (Kᵢ = 12 nM) .

- Contradictions : While 6-amino derivatives show antiviral activity (IC₅₀ = 0.5 µM), 4-amino analogs exhibit cytotoxicity (CC₅₀ = 8 µM), necessitating regioselective synthesis .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure (acute toxicity: LD₅₀ oral rat = 320 mg/kg) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (Category 4 acute toxicity) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .

Advanced: How does this compound interact with biological targets in drug discovery?

Methodological Answer:

Mechanistic studies highlight:

- Enzyme Inhibition : Competes with ATP in kinase assays (e.g., IC₅₀ = 14 nM for JAK2 inhibition via H-bonding with Glu⁹⁸³ and Leu⁹⁸³) .

- Cellular Uptake : LogD-dependent permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) correlates with in vivo efficacy .

- Contradictions : Discrepancies between in vitro binding (Kd = 8 nM) and in vivo potency (ED₅₀ = 25 mg/kg) suggest metabolic clearance challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。